Cas no 882303-63-1 (2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-)

2-티오펜카복살데하이드, 5,5'-(2,1,3-벤조티아디아졸-4,7-디일)비스-는 고효율의 유기 반응 중간체로, 특히 전자 공여체 및 수용체 특성을 동시에 갖춘 복합 구조를 가지고 있습니다. 이 화합물은 벤조티아디아졸 코어와 티오펜 카복살데하이드 기능기가 결합되어 있어, 유기 전자 소재 및 광전자 소자 개발에 중요한 역할을 합니다. 높은 열안정성과 우수한 전하 이동 특성을 보이며, OLED, 유기 태양전지, 센서 등 다양한 응용 분야에서 활용 가능합니다. 또한, 정밀한 분자 설계가 가능하여 특정 성능을 최적화할 수 있는 장점이 있습니다.
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- structure
882303-63-1 structure
Product Name:2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
CAS 번호:882303-63-1
MF:C16H8N2O2S3
메가와트:356.441919326782
CID:4457990
PubChem ID:86234384
Update Time:2025-07-23

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 화학적 및 물리적 성질

이름 및 식별자

    • 2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
    • 5,5'-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde)
    • 5,5'-(2,1,3-benzothiadiazole-4,7-diyl)bis-(2-thiophenecarboxaldehyde)
    • 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
    • 5,5′-(2,1,3-Benzothiadiazole-4,7-diyl)bis[2-thiophenecarboxaldehyde] (ACI)
    • BS-47700
    • 5-[7-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]thiophene-2-carbaldehyde
    • 882303-63-1
    • 5-[4-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophene-2-carbaldehyde
    • F72827
    • SCHEMBL16532879
    • 인치: 1S/C16H8N2O2S3/c19-7-9-1-5-13(21-9)11-3-4-12(16-15(11)17-23-18-16)14-6-2-10(8-20)22-14/h1-8H
    • InChIKey: MYFMYUMBJOVSJX-UHFFFAOYSA-N
    • 미소: O=CC1=CC=C(C2C3C(=NSN=3)C(C3=CC=C(C=O)S3)=CC=2)S1

계산된 속성

  • 정밀분자량: 355.97479102g/mol
  • 동위원소 질량: 355.97479102g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 427
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.1
  • 토폴로지 분자 극성 표면적: 145Ų

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1246749-1g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
1g
$180 2024-06-05
eNovation Chemicals LLC
Y1246749-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
5g
$565 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-100mg
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
100mg
¥573 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-5g
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
5g
¥7661 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-250mg
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
250mg
¥846 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-1g
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
1g
¥2128 2023-09-07
eNovation Chemicals LLC
Y1246749-1g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
1g
$195 2025-02-24
eNovation Chemicals LLC
Y1246749-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
5g
$555 2025-02-24
Ambeed
A1489846-100mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
100mg
$45.0 2025-04-16
Ambeed
A1489846-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$72.0 2025-04-16

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, reflux
참조
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

합성 방법 2

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 50 °C
참조
High Charge Carrier Mobility, Low Band Gap Donor-Acceptor Benzothiadiazole-oligothiophene Based Polymeric Semiconductors
Fu, Boyi; et al, Chemistry of Materials, 2012, 24(21), 4123-4133

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  72 h, 105 °C
참조
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  24 h, 80 °C
참조
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

합성 방법 5

반응 조건
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, 120 °C
참조
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

합성 방법 6

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene
참조
Highly dichroic benzo-2,1,3-thiadiazole dyes containing five linearly π-conjugated aromatic residues, with fluorescent emission ranging from green to red, in a liquid crystal guest-host system
Zhang, Xuelong; et al, Journal of Materials Chemistry, 2006, 16(8), 736-740

합성 방법 7

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 4 h, 50 °C
참조
Molecular engineering and synthesis of novel metal-free organic sensitizers with D-π-A-π-A architecture for DSSC applications: The effect of the anchoring group
Elmorsy, Mohamed R. ; et al, Dyes and Pigments, 2018, 158, 121-130

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Raw materials

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Preparation Products

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 관련 문헌

추천 공급업체
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd